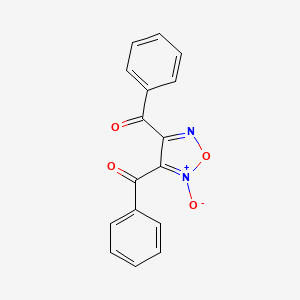

Dibenzoylfuroxan

Descripción general

Descripción

Antioxidant Profile and Redox Properties

The study of the antioxidant profile of 2,3-dihydrobenzo[b]furan-5-ol and its analogues provides insights into their redox properties and potential applications as antioxidants. The series, including 2,3-dihydrobenzo[b]furan-5-ol (2a) and its chalcogen analogues, demonstrated varying redox potentials and antioxidant capacities, with the tellurium compound (2d) showing potent inhibitory activity against lipid peroxidation in liver microsomes. These findings suggest that the substitution of different chalcogens can fine-tune the redox properties and antioxidant activities of these compounds .

Synthesis of Dihydrobenzofurans and Dibenzofurans

Several methods for synthesizing dihydrobenzofurans and dibenzofurans have been reported. Arynes insertion into formamides followed by trapping with zinc enolates of α-chlorinated methines is one approach to synthesize dihydrobenzofurans, which can be further converted to benzofurans . Rhodium-catalyzed intramolecular C-H arylation of 2-aryloxybenzoic acids with decarbonylation yields dibenzofuran derivatives . Another method involves the construction of dihydrobenzofurans from O-aryloxime ethers under mild and neutral conditions . Additionally, oxidative cyclization of 2-arylphenols under Pd(II)/peroxybenzoate catalysis forms dibenzofuran derivatives .

Molecular Structure and Chemical Reactions

The molecular structure of dibenzofurans can be accessed through various chemical reactions. The union of phenols and o-benzoquinones via a Michael-oxidation-oxa-Michael cascade allows for the construction of polyoxygenated dibenzofuran frameworks, as demonstrated in the synthesis of metabolites isolated from Ribes takare . Visible-light-promoted synthesis involving in situ production of a diazonium salt and intramolecular C-O bond formation is another method for creating dibenzofuran derivatives . A one-pot synthesis from aryl halides and ortho-bromophenols via consecutive SNAr and intramolecular palladium-catalyzed aryl-aryl coupling reactions has also been reported .

Physical and Chemical Properties Analysis

The physical and chemical properties of dibenzofurans are influenced by their molecular structure. The catalytic hydrodeoxygenation (HDO) of dibenzofuran on a presulfided NiMo/γAl2O3 catalyst reveals a reaction network for oxygen removal, indicating the stability and reactivity of dibenzofuran and its intermediates . Dioxygenolytic cleavage of aryl ether bonds in dibenzofuran by specific bacteria suggests a novel type of dioxygenase that attacks polynuclear aromatic systems at an angular position, leading to the formation of stable and reactive metabolites .

Aplicaciones Científicas De Investigación

Environmental Impact and Detection

- Persistent Organic Pollutants : Dioxins and furans, including compounds related to Dibenzoylfuroxan, are classified as Persistent Organic Pollutants (POPs). They are known for their toxic effects on animals, human health, and the environment. Their major sources include combustion and industrial activities. Challenges exist in data availability, especially in regions with warfare conflicts, which hampers environmental monitoring and assessment efforts (Kanan & Samara, 2018).

- Environmental Sampling and Analysis : Techniques for sampling, extraction, and analysis of dioxins and furans are critical in environmental monitoring. The USEPA 8290 method is commonly used, with high-resolution gas chromatography/mass spectrometry (HRGC/HRMS) being the preferred detection tool. This is vital for assessing environmental exposure and contamination levels (Kanan & Samara, 2018).

Health and Environmental Risks

- Impact on Human Health : Exposure to dioxins and furans, related to Dibenzoylfuroxan, poses significant health risks. Thesecompounds have been associated with cancer, developmental issues, and other severe health impacts. Studies highlight the necessity of ongoing monitoring and regulation to manage these risks, particularly in food sources and environments impacted by industrial activities (Fernández-González et al., 2015).

Biodegradation and Environmental Remediation

- Microbial Degradation : Research into the microbial degradation of dioxins, a group including Dibenzoylfuroxan, shows potential for environmental remediation. For example, certain Rhodococcus strains can metabolize dibenzofuran as a carbon and energy source. This offers insights into potential bioremediation strategies for these persistent pollutants (Iida et al., 2008).

- Toxic Effects of Intermediary Metabolites : Studies on the toxic effects of intermediary metabolites formed during dibenzofuran degradation highlight the complexity of bioremediation processes. Although efficient degradation of toxicants occurs, bioactive toxic intermediates can be formed, necessitating comprehensive toxicity assessments of each intermediary (Jaiswal et al., 2015).

Chemical Analysis and Synthesis

- Chemical Transformations : Dibenzoylfuroxan undergoes interesting chemical transformations. For instance, it reacts with hydroxylamine in a ring transformation to form a 4,5-dioximino-3-phenyl-1,2-oxazole, a structure confirmed by X-ray determination. Such reactions are significant for understanding the chemical behavior of dibenzoylfuroxan and related compounds (Tselinsky et al., 2000).

Direcciones Futuras

Propiedades

IUPAC Name |

(4-benzoyl-5-oxido-1,2,5-oxadiazol-5-ium-3-yl)-phenylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10N2O4/c19-15(11-7-3-1-4-8-11)13-14(18(21)22-17-13)16(20)12-9-5-2-6-10-12/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQRMTCOIIOWJRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=NO[N+](=C2C(=O)C3=CC=CC=C3)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50280830 | |

| Record name | Dibenzoylfuroxan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50280830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dibenzoylfuroxan | |

CAS RN |

6635-54-7 | |

| Record name | Dibenzoylfuroxan | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52234 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dibenzoylfuroxan | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18870 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dibenzoylfuroxan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50280830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[4-(Pyridin-1-ium-1-yl)butyl]pyridin-1-ium dibromide](/img/structure/B1330068.png)

![5-Amino-6-methyl-1,2,3,5-tetrahydro-8-thia-5,7-diaza-cyclopenta[a]inden-4-one](/img/structure/B1330076.png)

![6-Chloro-2,3-dihydro-1h-pyrrolo[3,2-c]pyridine](/img/structure/B1330079.png)